Niazinin

Antiparasitic Leishmaniasis Drug Discovery

Niazinin (CAS 147821-57-6), also referred to as Niazinin A, is a naturally occurring thiocarbamate glycoside first isolated from the leaves of Moringa oleifera Lam. The compound is characterized by a phenolic glycoside core linked to a methoxycarbothioamide (O-methyl thiocarbamate) moiety, with a molecular formula of C15H21NO6S and a molecular weight of 343.40 g/mol.

Molecular Formula C15H21NO6S
Molecular Weight 343.4 g/mol
CAS No. 147821-57-6
Cat. No. B1639127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiazinin
CAS147821-57-6
Molecular FormulaC15H21NO6S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)O
InChIInChI=1S/C15H21NO6S/c1-8-11(17)12(18)13(19)14(21-8)22-10-5-3-9(4-6-10)7-16-15(23)20-2/h3-6,8,11-14,17-19H,7H2,1-2H3,(H,16,23)/t8-,11-,12+,13+,14-/m0/s1
InChIKeyZOIAMMQYAZSWRX-CNJBRALLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niazinin (CAS 147821-57-6): A Thiocarbamate Glycoside with Quantified Antileishmanial Selectivity


Niazinin (CAS 147821-57-6), also referred to as Niazinin A, is a naturally occurring thiocarbamate glycoside first isolated from the leaves of Moringa oleifera Lam. [1] The compound is characterized by a phenolic glycoside core linked to a methoxycarbothioamide (O-methyl thiocarbamate) moiety, with a molecular formula of C15H21NO6S and a molecular weight of 343.40 g/mol. [2] Notably, Niazinin exists as a mixture of trans (Niazinin A) and cis (Niazinin B) rotamers due to restricted rotation around the C–N bond of the thiocarbamate group, a structural feature that differentiates it from other Moringa-derived carbamates and nitrile glycosides. [3]

Why Generic Substitution Fails: The Structure-Activity Dichotomy of Moringa Glycosides and the Need for Niazinin


Generic substitution of Niazinin with other Moringa-derived glycosides, such as Niazimicin or Niazirin, is scientifically unsupportable due to a pronounced structure-activity dichotomy within this phytochemical class. While Niazinin and related thiocarbamates like Niaziminin A and B demonstrate measurable hypotensive and antileishmanial activity, structurally similar nitrile glycosides isolated from the same plant (e.g., Niazirin, Niazirinin) are pharmacologically inert in the same assays. [1] Furthermore, within the thiocarbamate subclass, Niazinin exhibits a distinct antileishmanial potency and selectivity profile that has been directly benchmarked against other compounds in its class, rendering it a unique tool for probing specific biological pathways. [2] The decision to procure Niazinin over a close analog is therefore driven not by availability, but by the requirement for a compound with validated, quantitative activity in specific parasitic models and a defined selectivity window against host cells.

Product-Specific Quantitative Evidence Guide: Key Differential Data for Niazinin Procurement


Antileishmanial Potency: Direct Head-to-Head Superiority Over In-Class Compounds

In a direct head-to-head comparison of compounds isolated from the same bioactive fraction of Moringa oleifera leaves, Niazinin demonstrated superior antileishmanial potency against promastigotes of Leishmania donovani. Niazinin achieved an IC50 of 5.25 μM, representing the most active compound identified within the study, compared to the crude leaf methanolic extract (IC50 47.5 μg/ml) and its partially purified ethyl acetate fraction (IC50 27.5 μg/ml). [1]

Antiparasitic Leishmaniasis Drug Discovery

Selectivity Index: Quantified Therapeutic Window Against Host Cell Cytotoxicity

Niazinin exhibits a quantifiable therapeutic window between its antiparasitic activity and host cell cytotoxicity. The compound's cytotoxic concentration (CC50) is 31.6 μM, which is significantly higher than its antileishmanial IC50 of 5.25 μM.

Selectivity Cytotoxicity Drug Safety Leishmania

Structural Identity: Rotamerism as a Critical Quality Attribute

Niazinin is not a single, static entity but exists as a mixture of trans (Niazinin A) and cis (Niazinin B) rotamers due to restricted rotation around the thiocarbamate C–N bond. [1] This is a unique structural feature within the class of Moringa thiocarbamates, distinguishing it from other glycosides like Niazimicin, which contains a carbamate group, or Niazirin, which contains a nitrile group. [2]

Analytical Chemistry Quality Control Rotamer Thiocarbamate

Cardiovascular Pharmacology: Quantitative Hypotensive and Chronotropic Effects in an In Vivo Model

In anesthetized rat models, intravenous administration of Niazinin A (1–10 mg/kg) produced quantifiable hypotensive and bradycardiac effects. [1] This activity was part of a class effect shared by Niazinin B, Niazimicin, and Niaziminin A+B, all of which demonstrated similar potency in this assay. Critically, the mechanism was shown to be independent of muscarinic receptor activation, as pretreatment with atropine (1 mg/kg) failed to block the cardiovascular responses to the test compounds. [2]

Cardiovascular Hypotensive In Vivo Pharmacology

Supply-Side Specifications: Validated Purity and Solubility for Reproducible Experimentation

Reputable vendors specify Niazinin with a purity of ≥98%, as determined by HPLC, and provide validated solubility data essential for experimental design. The compound is reported to be soluble in DMSO at ≥50 mg/mL (145.60 mM). [1] This high solubility in a common organic solvent contrasts with its predicted aqueous solubility of 3.68 g/L (ALOGPS) or a logS of -2, indicating it is moderately soluble in water. [2]

Chemical Sourcing Solubility Purity Analytical Specification

Best Research and Industrial Application Scenarios for Niazinin


Antileishmanial Drug Discovery: Hit-to-Lead Optimization and Mechanism of Action Studies

For researchers engaged in antileishmanial drug discovery, Niazinin is a superior choice for hit-to-lead optimization. Its established IC50 of 5.25 μM against Leishmania donovani promastigotes, coupled with a defined selectivity index (CC50/IC50 = 6.0), provides a validated starting point for medicinal chemistry campaigns. [1] It can serve as a benchmark standard for evaluating the potency and safety margin of novel synthetic analogs, as well as a tool compound for probing parasite-specific targets.

Analytical Method Development and Quality Control of Moringa-Derived Products

The unique rotameric nature of Niazinin (Niazinin A and B) makes it an indispensable reference standard for analytical chemists developing methods (e.g., HPLC-UV/MS, NMR) to characterize Moringa oleifera extracts or dietary supplements. [2] Its complex chromatographic/spectral signature serves as a critical marker for authenticity and quality control, distinguishing it from other thiocarbamate or nitrile glycosides and helping to detect adulteration or misidentification of Moringa materials.

Cardiovascular Pharmacology: Investigating Non-Cholinergic Hypotensive Mechanisms

For pharmacologists exploring novel mechanisms of blood pressure regulation, Niazinin serves as a unique tool. Its ability to induce hypotension and bradycardia in anesthetized rats via a non-muscarinic pathway (atropine-insensitive) differentiates it from standard cholinergic agonists. [3] This allows researchers to isolate and study alternative receptor systems or direct vasodilatory mechanisms contributing to cardiovascular control.

Phytochemical and Natural Product Chemistry Research

In academic or industrial natural product chemistry laboratories, Niazinin is a crucial reference compound for the isolation and identification of new thiocarbamate glycosides. It was the first naturally occurring thiocarbamate to be characterized, and its spectral data (NMR, MS) serve as a foundational reference for the structural elucidation of novel analogs from Moringa oleifera or other plant sources. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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